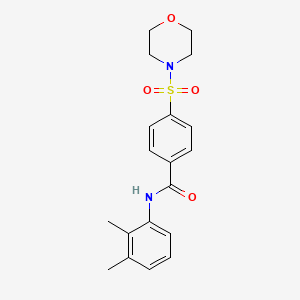

N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide

Description

N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide is a benzamide derivative featuring a 2,3-dimethylphenyl group attached to the amide nitrogen and a morpholine sulfonyl moiety at the para position of the benzamide ring. This compound is hypothesized to exhibit unique pharmacological properties due to its hybrid structure, combining aromatic and heterocyclic elements.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-4-3-5-18(15(14)2)20-19(22)16-6-8-17(9-7-16)26(23,24)21-10-12-25-13-11-21/h3-9H,10-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKQJLDUFABDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant research findings.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 374.46 g/mol. The compound features a sulfonamide functional group, which is known for its biological activity in various therapeutic areas.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections summarize the findings related to the biological activity of this compound.

1. Anticancer Activity

Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells. For example, related compounds have been shown to inhibit the proliferation of cancer cell lines through mechanisms such as downregulation of specific proteins involved in cell survival pathways.

- Case Study : A study on structurally similar compounds revealed that they could inhibit tumor growth in xenograft models by inducing apoptosis via the inhibition of the X-linked inhibitor of apoptosis protein (XIAP) and downregulating Cyclin D1 expression .

2. Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. These compounds often demonstrate effectiveness against various bacterial strains.

- Research Findings : In vitro studies have shown that similar benzamide derivatives exhibit significant antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .

3. Anti-inflammatory Effects

Compounds with sulfonamide groups are also known for their anti-inflammatory properties. They may exert these effects through the modulation of inflammatory pathways.

- Mechanism : Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and similar compounds:

| Activity | Mechanism | Model | Concentration | Effect |

|---|---|---|---|---|

| Anticancer | Induction of apoptosis | Xenograft models | Varies | Reduced tumor mass |

| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus | 128 - 256 µg/mL | Significant antibacterial activity |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Cellular models | Varies | Decreased inflammation |

Comparison with Similar Compounds

Benzamide Derivatives with Alkoxy Substituents

Example Compounds :

Key Differences :

- Substituent Type : These analogs feature alkoxy groups (e.g., isoxazole or pyridine methoxy) instead of the sulfonyl-morpholine moiety.

- Synthesis: Synthesized via Mitsunobu reactions (using DIAD and triphenylphosphine) to introduce alkoxy groups .

- Biological Implications : Alkoxy substituents could alter target selectivity, as seen in kinase inhibitors where heterocyclic moieties influence binding affinity.

Sulfonamide-Containing Benzamides

Example Compounds :

Key Differences :

- Sulfonamide vs. Sulfonyl-Morpholine : The target compound’s morpholine sulfonyl group introduces a saturated heterocycle, whereas analogs like ’s compound use phenylsulfonyl groups.

- Electronic Effects : The morpholine’s electron-rich nitrogen may enhance hydrogen-bonding capacity compared to aromatic sulfonamides.

- Synthetic Routes : Sulfonamide formation in analogs typically involves sulfonyl chloride intermediates, whereas the target compound likely requires morpholine sulfonylation .

Triazole and Thiazole Hybrids

Example Compounds :

Key Differences :

- Pharmacophore Arrangement : The thiazole-linked morpholine sulfonyl group in may target different enzymes (e.g., kinases) compared to the benzamide-based compound.

- Spectroscopic Signatures : IR spectra of triazoles () show C=S stretches (~1247–1255 cm⁻¹), absent in the target compound, which instead exhibits sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Double Sulfonamides

Example Compound :

Key Differences :

- Dual Sulfonylation : The double sulfonamide structure () introduces steric bulk and enhanced acidity compared to the single morpholine sulfonyl group in the target compound.

- Crystallographic Data : ’s compound adopts a twisted conformation due to steric clashes between substituents, suggesting the target compound may exhibit distinct packing modes in solid-state structures .

Comparative Data Table

Research Findings and Implications

- Solubility and Bioavailability : The morpholine sulfonyl group in the target compound likely improves aqueous solubility compared to purely aromatic sulfonamides (e.g., ), enhancing oral bioavailability .

- Synthetic Challenges: Introducing the morpholine sulfonyl group requires precise control of sulfonylation conditions to avoid over-substitution, unlike alkoxy analogs synthesized via Mitsunobu reactions .

Q & A

Advanced Research Question

- Target Prediction : Perform molecular docking (AutoDock Vina) against PARP-1 (PDB: 4UND) to assess binding affinity. The morpholine-sulfonyl group may interact with the NAD+ binding pocket .

- In Vitro Assays :

How can researchers assess the stability and solubility of this compound under physiological conditions?

Basic Research Question

- Solubility : Use shake-flask method in PBS (pH 7.4) and quantify via UV-Vis (λ = 254 nm). LogP values (~3.6) predict moderate lipophilicity .

- Stability :

- Thermal : DSC analysis (N₂ atmosphere, 10°C/min) to determine decomposition temperature.

- Hydrolytic : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) for 24h; analyze degradation via LC-MS .

What advanced techniques are recommended for analyzing electronic effects of the morpholine-sulfonyl group on benzamide reactivity?

Advanced Research Question

- Spectroscopic Analysis :

- Computational Studies : Natural Bond Orbital (NBO) analysis to quantify charge distribution and resonance effects .

How can impurity profiles be systematically characterized for this compound?

Q. Methodological Guidance

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) coupled with Q-TOF MS to identify impurities (e.g., unreacted sulfonyl chloride, m/z 215.03) .

- Quantification : Follow ICH guidelines; limit individual impurities to <0.1% and total impurities to <0.5% .

What interdisciplinary approaches integrate synthetic chemistry and pharmacology to study this compound's potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.